molecular formula C22H18Cl2N2O3 B11974650 N'-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide CAS No. 303085-43-0

N'-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11974650
CAS No.: 303085-43-0
M. Wt: 429.3 g/mol
InChI Key: OGYCUGONDZVVQF-DHRITJCHSA-N
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Description

N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, dichlorophenoxy, and acetohydrazide functional groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The presence of halogen atoms in the dichlorophenoxy group makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Methoxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-(4-(Ethoxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

303085-43-0

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-18-8-11-21(20(24)12-18)29-15-22(27)26-25-13-16-6-9-19(10-7-16)28-14-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,27)/b25-13+

InChI Key

OGYCUGONDZVVQF-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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